molecular formula C10H10BrN3O2S B2665077 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 919211-74-8

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2665077
CAS No.: 919211-74-8
M. Wt: 316.17
InChI Key: WUVJSRXFNWDYTN-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide scaffold linked to a 1,3,4-thiadiazole ring substituted with a bromine atom at position 5 of the furan moiety and an isopropyl (propan-2-yl) group at position 5 of the thiadiazole ring. Its molecular formula is C₁₀H₁₀BrN₃O₂S, with a calculated molecular weight of 316.23 g/mol. While direct biological data for this compound are absent in the provided evidence, structurally analogous derivatives have demonstrated significant antimicrobial and anti-mycobacterial activities .

Properties

IUPAC Name

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2S/c1-5(2)9-13-14-10(17-9)12-8(15)6-3-4-7(11)16-6/h3-5H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVJSRXFNWDYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Chemical Reactions Analysis

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions:

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring substituted with a carboxamide group and a brominated thiadiazole moiety. Its molecular formula is C11H13BrN4O2SC_{11}H_{13}BrN_4O_2S, which indicates the presence of multiple heteroatoms that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial properties. Preliminary studies have shown that 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Similar thiadiazole derivatives have demonstrated efficacy in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Research suggests that this compound may interact with specific molecular targets involved in cancer progression .

A study published in Current Chemistry Letters highlighted the DNA binding interactions and cleavage capabilities of related thiadiazole compounds, indicating that these structures can effectively interact with nucleic acids, potentially leading to novel therapeutic strategies against cancer .

Structure-Activity Relationship Studies

Research into structure-activity relationships (SAR) has shown that modifications on the thiadiazole ring can significantly influence biological activity. For instance, varying substituents on the furan ring can enhance antimicrobial potency or alter anticancer efficacy .

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s activity and properties are influenced by substituents on both the furan and thiadiazole rings. Below is a comparative analysis of structurally related derivatives:

Compound Name Substituents (Thiadiazole) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-propan-2-yl C₁₀H₁₀BrN₃O₂S 316.23 Bromo (furan), isopropyl
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) 5-(4-nitrophenyl) C₁₃H₈N₄O₄S 316.29 Nitrophenyl (electron-withdrawing)
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (62) 5-nitrothiazol-2-yl C₈H₄BrN₃O₄S 317.92 Bromo (furan), nitro (thiazole)
5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (Y204-0555) 5-methyl C₈H₆BrN₃O₂S 288.12 Bromo (furan), methyl

Substituent Effects on Activity

  • Bromine vs. Nitro Groups : Bromine’s larger atomic radius and moderate electronegativity may favor hydrophobic interactions, whereas nitro groups enhance electrophilicity, critical for targeting bacterial enzymes .
  • Isopropyl vs.

Biological Activity

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of interest due to its diverse biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiadiazole moiety, which are known for their biological significance. The presence of bromine enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Pathways : By interfering with signaling pathways, it can affect cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : One study reported that related thiadiazole derivatives showed IC50 values ranging from 0.28 to 4.27 µg/mL against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
Similar Thiadiazole DerivativeA5490.52

These findings suggest that the compound may share similar anticancer properties due to its structural characteristics.

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. Preliminary studies suggest that compounds within this class can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

  • Study on Thiadiazole Derivatives :
    • A systematic review highlighted several thiadiazole derivatives' potential as anticancer agents, emphasizing the importance of substituents on their biological activity . The study indicated that modifications at specific positions could enhance efficacy against targeted cancer types.
  • Antiviral Potential :
    • Thiadiazoles have been explored for antiviral applications, particularly against viral infections like TMV (Tobacco Mosaic Virus). Compounds in this class exhibited EC50 values indicating effective inhibition of viral replication .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

  • Answer : The compound features a furan-2-carboxamide core substituted with a bromine atom at position 5 and a 5-propan-2-yl-1,3,4-thiadiazol-2-yl group at the amide nitrogen. Key properties include:

  • Molecular Formula : Likely C₁₁H₁₁BrN₃O₂S (based on structural analogs in ).
  • Molecular Weight : ~330–350 g/mol (estimated from similar compounds in ).
  • Functional Groups : Bromofuran, thiadiazole ring, isopropyl substituent.
  • Hydrogen Bond Acceptors/Donors : 4 acceptors (O, N, S), 1 donor (NH) .
    • Methodological Insight : Use computational tools (e.g., PubChem, ChemDraw) to derive exact values. Confirm via elemental analysis and mass spectrometry .

Q. What synthetic routes are reported for this compound?

  • Answer : Multi-step synthesis typically involves:

Furan-2-carboxylic acid activation (e.g., conversion to acid chloride with SOCl₂).

Coupling with 5-propan-2-yl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., Et₃N, DMF, 0–25°C).

Bromination of the furan ring using NBS or Br₂ in DCM .

  • Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling efficiency.
  • Catalysts : Pd-based catalysts for cross-coupling steps (if applicable) .
    • Yield Optimization : Use column chromatography for purification (yields ~40–60% reported for analogs) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .
  • HPLC : Assess purity (>95% required for biological assays) .
  • Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H]⁺ ~330–350 m/z) .
    • Troubleshooting : Use TLC to monitor reaction progress and detect intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling .
  • Solvent Screening : Test DMF vs. THF for solubility and reactivity balance .
  • Catalyst Loading : For Pd-mediated steps, optimize to 2–5 mol% (avoids excess metal residues) .
    • Case Study : A similar furan-thiadiazole compound achieved 72% yield using continuous flow reactors (residence time: 10 min, 60°C) .

Q. What biological activities are reported for structural analogs, and what mechanisms are proposed?

  • Answer :

  • Antimicrobial Activity : Thiadiazole derivatives inhibit bacterial dihydrofolate reductase (IC₅₀ ~5–10 µM) .
  • Anticancer Potential : Furan-carboxamides induce apoptosis via caspase-3 activation (EC₅₀ ~20 µM in HeLa cells) .
  • Data Table :
ActivityTargetIC₅₀/EC₅₀Reference
AntibacterialDHFR8.2 µM
AnticancerCaspase-3 activation22 µM
  • Mechanistic Insight : Use molecular docking to map interactions with target enzymes (e.g., PDB: 1DHF for DHFR) .

Q. How can contradictions in biological activity data between studies be resolved?

  • Answer :

  • Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches .
  • Structural Modifications : Test analogs with varied substituents (e.g., replacing Br with Cl) to isolate pharmacophores .
  • Case Example : A nitro-thiadiazole analog showed conflicting MIC values; retesting under standardized CLSI guidelines resolved variability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Answer :

  • Core Modifications :
  • Replace thiadiazole with oxadiazole to assess ring flexibility .
  • Vary isopropyl substituent to cyclopropyl or tert-butyl for steric effects .
  • Functional Group Scanning : Introduce electron-withdrawing groups (e.g., NO₂) at the furan 5-position to enhance electrophilicity .
    • Data-Driven Design : Use QSAR models to predict logP and solubility (e.g., AlogPS 3.0) .

Q. What computational methods are used to predict binding modes with biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with DHFR or kinases .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., 50 ns trajectories) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., thiadiazole N) using MOE .

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